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Compound of Interest

Compound Name: Phenelfamycin E

CAS No.: 114451-31-9

Cat. No.: B610084 Get Quote

Executive Summary
Phenelfamycin E (also known as Ganefromycin

) is a complex linear polyketide antibiotic belonging to the elfamycin family.[1][2] Produced by
Streptomyces violaceoniger and Streptomyces albospinus, it is characterized by a potent
mechanism of action: the inhibition of bacterial protein synthesis by stalling Elongation Factor
Tu (EF-Tu) on the ribosome.

This guide details the biosynthetic logic of Phenelfamycin E, deriving mechanistic insights

from the extensively characterized gene clusters of its congeners, kirromycin (kir) and

goldinamycin (gol). It provides a structural retrosynthesis, a modular analysis of the Type I

Polyketide Synthase (PKS) assembly line, and a validated experimental workflow for cluster

interrogation.

Part 1: Structural Logic & Retrosynthesis[1]
To understand the biosynthesis, one must first deconstruct the final metabolite. Phenelfamycin
E is not a simple linear chain; it is a "linear" polyketide in the sense that it does not form a

macrocycle (unlike macrolides), but it features complex internal cyclizations and extensive

glycosylation.

Structural Deconstruction[1]
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The Polyketide Backbone: A long carbon chain synthesized from acetate and propionate

units. Unlike typical macrolides, the backbone remains linear but undergoes specific internal

cyclizations to form a dihydropyrone ring (characteristic of elfamycins).

The "Head" Group: A pyridone-like or specialized amide terminus (depending on the specific

elfamycin congener; Phenelfamycins often feature a substituted pyrrolidone or similar amide

linkage).[1]

The Glycosylations: Phenelfamycin E is distinguished by its specific sugar moieties (often

including rare deoxy sugars like L-vancosamine or similar derivatives) attached to the

aglycone.[1]

Retrosynthetic Map
The biosynthesis proceeds in a logical order:

PKS Assembly: Stepwise condensation of Malonyl-CoA and Methylmalonyl-CoA.[1]

Chain Release/Termination: Release from the PKS, likely coupled with amide formation.

Post-PKS Tailoring: Oxidation (P450s), Methylation (MTs), and Glycosylation (GTs).[1]

Part 2: The Biosynthetic Assembly Line
The biosynthesis of Phenelfamycin E is governed by a large Type I Modular Polyketide

Synthase (PKS) gene cluster.[3] Based on the homology with the kir (kirromycin) cluster, the

pathway follows a collinear logic.

Initiation and Elongation (The PKS Core)
The assembly line is organized into giant multi-domain enzymes.[1]

Loading Module:

Domain: AT-ACP (Acyltransferase - Acyl Carrier Protein).[1][4]

Substrate: Acetyl-CoA (or Malonyl-CoA decarboxylated to Acetyl).

Function: Primes the assembly line.
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Elongation Modules (Modules 1-X):

KS (Ketosynthase): Catalyzes the Claisen condensation between the growing chain and

the extender unit.

AT (Acyltransferase): Selects the extender unit.[1]

Specificity: Malonyl-CoA (incorporates C2 units) or Methylmalonyl-CoA (incorporates C3

units).[1]

Note: Elfamycin clusters often feature Trans-AT architecture or specific "stuttering"

modules, though the core kir cluster is largely Cis-AT.[1]

Beta-Carbon Processing:

KR (Ketoreductase): Reduces the

-keto group to a hydroxyl.[1]

DH (Dehydratase): Eliminates water to form a double bond (critical for the conjugated

diene systems in Phenelfamycins).[1]

ER (Enoylreductase): Reduces the double bond to a single bond (saturated alkyl chain).

[1]

The "Elfamycin" Specifics (Dihydropyrone Formation)
A unique feature of this pathway is the formation of the dihydropyrone ringduring or

immediately after chain elongation.

Mechanism: This is likely catalyzed by a specific domain within the PKS or a discrete

enzyme acting on the nascent chain, utilizing a hydroxyl group generated by a KR domain to

attack a thioester or ketone further down the chain.

Termination and Release
Unlike macrolides that use a Thioesterase (TE) to cyclize into a lactone, linear polyketides like

Phenelfamycin E require a different release mechanism to maintain linearity (or form the
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terminal amide).[1]

Predicted Mechanism: A discrete amide synthase or a specialized TE domain that recruits an

amine donor (e.g., an amino acid or a small amine metabolite) to cleave the chain from the

final ACP, forming the terminal amide structure.

Part 3: Post-PKS Tailoring (The "E" Divergence)
The distinction between Phenelfamycin E and other elfamycins (like A, B, or Kirromycin) lies

heavily in the post-PKS modifications.

Glycosylation
Phenelfamycin E contains a specific oligosaccharide chain.

Enzymes: Glycosyltransferases (GTs).[1]

Substrates: NDP-sugars (Nucleotide di-phosphate sugars).[1]

Process: The aglycone (phenelfamycinone) serves as the acceptor.[1] GTs transfer sugars

sequentially. The specificity of these GTs defines the "E" congener.

Oxidation
Cytochrome P450 monooxygenases encoded within the cluster introduce hydroxyl groups at

specific "inert" carbons on the backbone, increasing solubility and target binding affinity.

Pathway Visualization
The following diagram illustrates the logical flow from genetic encoding to the final bioactive

molecule.
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Caption: Logical flow of Phenelfamycin E biosynthesis from precursor loading through PKS

elongation to post-PKS glycosylation.[1][3][4]

Part 4: Experimental Protocol (Cluster Capture &
Validation)
To study or engineer the Phenelfamycin E pathway, one must isolate the gene cluster. Since

the exact sequence of the phe cluster may not be public in all databases, this protocol

describes the standard "Targeted Capture" methodology used for elfamycins.

Protocol: Homology-Guided Cluster Isolation[1]
Objective: Isolate the Phenelfamycin E biosynthetic gene cluster (BGC) from Streptomyces

violaceoniger genomic DNA.

Prerequisites:

S. violaceoniger culture.[5][6][7]

Degenerate primers for Elfamycin KS domains (based on kir sequence).[1]

Cosmid/BAC library vector (e.g., pCc1FOS).[1]
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Step-by-Step Workflow:
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Step Procedure
Technical Nuance
(Causality)

1 gDNA Extraction

Use a high-MW extraction kit

(CTAB method).[1] Reason:

PKS clusters are large

(>80kb); shearing DNA will

fragment the cluster, making

reassembly impossible.[1]

2 Probe Design

Design degenerate PCR

primers targeting the KS

domains of the kir cluster.

Reason: KS domains are

highly conserved among

elfamycins but distinct enough

from fatty acid synthases.

3 Library Construction

Construct a Fosmid or BAC

library of the S. violaceoniger

genome. Reason: Large insert

capacity (40kb+) is required to

capture significant portions of

the cluster.[1]

4 Screening

Screen the library using the KS

probes (PCR or Hybridization).

[1] Reason: Identifies clones

containing the PKS machinery.

5 Sequencing & Assembly

Sequence positive clones

(Next-Gen Sequencing) and

assemble. Reason:

"Chromosome walking" may

be needed to link overlapping

clones to get the full ~100kb

cluster.

6 Heterologous Expression Transfer the assembled cluster

into Streptomyces coelicolor
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M1154 (an optimized super-

host). Reason:S. violaceoniger

may be difficult to manipulate

genetically; S. coelicolor

M1154 has low background

metabolites, making detection

easier.[1]

7 Validation (LC-MS)

Analyze the fermentation broth

of the heterologous host via

LC-MS/MS. Compare retention

time and mass spectrum to

authentic Phenelfamycin E

standard.

Experimental Visualization
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Caption: Workflow for the isolation, sequencing, and heterologous expression of the

Phenelfamycin E gene cluster.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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